Zirconium octoate
Description
Significance of Organometallic Zirconium Compounds in Modern Chemistry
Organometallic compounds, which feature metal-carbon bonds, are a cornerstone of modern chemistry, bridging organic and inorganic disciplines. chemelynesppecialities.com Among these, organozirconium compounds have emerged as particularly valuable reagents and catalysts. credenceresearch.com Their significance stems from a unique combination of properties. Zirconium(IV) is more resistant to reduction compared to its titanium(IV) counterpart, a trait that enhances its stability and utility in various chemical transformations. americanelements.com
A major area of impact for organozirconium compounds is in polymerization catalysis, most notably in Ziegler-Natta processes for producing polymers like polyethylene (B3416737) and polypropylene. americanelements.com The ability of zirconium-based catalysts to control polymer structure and molecular weight has been a key driver of research. chemelynesppecialities.com Furthermore, these compounds are instrumental in a wide array of organic synthesis reactions, including hydrozirconation, which allows for the functionalization of alkenes and alkynes. americanelements.com The versatility, varied reactivity, and catalytic activity of organometallic compounds like those of zirconium make them indispensable tools for chemists developing advanced materials and complex molecules. chemelynesppecialities.com
Historical Perspective of Zirconium Octoate Research Trajectories
The journey of this compound in research began with its initial synthesis in the 1930s. However, it was during the World War II era that significant exploration into its potential applications in coatings and as a catalyst commenced. The post-war expansion of the chemical industry fueled further investigation into zirconium compounds.
A pivotal moment in the research trajectory of this compound occurred in the 1950s when its catalytic activity in the polymerization of various monomers was discovered. This finding was instrumental in the development of new synthetic materials and spurred a growing demand for the compound in the burgeoning high-performance plastics and elastomers sector. Throughout the 1960s and 1970s, research continued to uncover new applications and refine its use in various industrial processes, solidifying its importance in polymer chemistry. More recent research has focused on its role as a lead-free drier in coatings and its efficacy in promoting crosslinking reactions in various polymer systems. chemelynesppecialities.comatamanchemicals.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C32H64O8Zr |
|---|---|
Molecular Weight |
668.1 g/mol |
IUPAC Name |
octanoic acid;zirconium |
InChI |
InChI=1S/4C8H16O2.Zr/c4*1-2-3-4-5-6-7-8(9)10;/h4*2-7H2,1H3,(H,9,10); |
InChI Key |
NKWYNUVSOUOQRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Zr] |
Origin of Product |
United States |
Chemical and Physical Properties of Zirconium Octoate
Zirconium octoate, also known as zirconium 2-ethylhexanoate, is a coordination complex. chemelynesppecialities.com It consists of a central zirconium atom coordinated to octoate ligands, which are derived from 2-ethylhexanoic acid. chemelynesppecialities.comatamanchemicals.com This structure gives it good solubility in organic solvents and stability at high temperatures. chemelynesppecialities.com
| Property | Value | Source |
| IUPAC Name | 2-ethylhexanoate;zirconium(4+) | atamanchemicals.com |
| CAS Number | 22464-99-9 | atamanchemicals.comarihantmetallica.inpciplindia.com |
| Molecular Formula | C32H60O8Zr or C32H64O8Zr | atamanchemicals.compciplindia.comnih.govnih.gov |
| Molecular Weight | ~664.0 - 668.1 g/mol | atamanchemicals.comnih.govnih.gov |
| Appearance | Clear, yellowish liquid | atamanchemicals.comscribd.com |
| Solubility | Soluble in organic solvents and oils | chemelynesppecialities.comatamanchemicals.comisatis.net |
Structural Elucidation and Coordination Chemistry of Zirconium Octoate Complexes
Zirconium Coordination Environments and Ligand Interactions
The stability of zirconium octoate is attributed to the strong coordination bonds formed between the zirconium atom and the octoate ligands. chemelynesppecialities.comatamanchemicals.com These complexes exhibit good solubility in organic solvents, which is a valuable property for their use in organic synthesis. chemelynesppecialities.comatamanchemicals.com The octoate ligand, being a carboxylate, can coordinate to the zirconium ion in several modes, including monodentate, bidentate chelating, and bridging fashions. This versatility in coordination allows for the formation of various polynuclear zirconium carboxylate clusters. researchgate.netresearchgate.net
The formation of higher nuclearity zirconium-based entities often requires the presence of bridging carboxylate groups to hold the metal centers together. acs.org The carboxylate groups can bridge equatorial and apical zirconium atoms in polynuclear clusters. acs.org In some structures, the coordination sphere of zirconium is completed by other molecules, such as water. acs.org
Octoate Ligand Characteristics and Role in Coordination
The octoate ligand, derived from a carboxylic acid, plays a crucial role in the structure of these complexes. The carboxylate group can act as a charge-balancing and coordinating entity. In polynuclear zirconium oxo-carboxylate clusters, the carboxylate ligands bridge the zirconium atoms, contributing to the stability of the cluster core. acs.orgcmu.edu The nature of the carboxylate ligand can influence the hydrolytic stability of the resulting complex. cmu.edu
Coordination Numbers and Geometries of Zirconium Centers
Zirconium is known to exhibit a variety of coordination numbers, with a notable tendency to form eight-coordinate complexes due to its larger size. researchgate.netzuj.edu.jopearson.com This is in contrast to smaller metal ions where lower coordination numbers are more common. The coordination number is a critical factor that determines the geometry of the complex. pearson.com
Eight-coordination is a prevalent feature in zirconium chemistry, particularly with bidentate ligands like carboxylates and β-diketonates. zuj.edu.joscielo.org.zascielo.org.za In many instances, four bidentate ligands arrange themselves around the central zirconium atom to satisfy this coordination number. scielo.org.zascielo.org.za For example, in complexes with β-diketone ligands, the eight oxygen donor atoms form a specific geometry around the zirconium. scielo.org.za Even in complexes with other types of ligands, such as fluorides or those with nitrogen and oxygen donors, eight-coordination is frequently observed. zuj.edu.joscielo.org.za
For eight-coordinate complexes, two primary geometries are typically observed: the square antiprism and the dodecahedron. zuj.edu.joscielo.org.za In many zirconium complexes with bidentate ligands, the square antiprismatic coordination polyhedron is favored. scielo.org.zascielo.org.zarsc.orgnsf.govnih.gov Often, there is a slight distortion from a perfect square antiprismatic geometry towards a dodecahedral one. scielo.org.za The preference for a square-antiprismatic arrangement appears to be a characteristic of zirconium itself, often observed regardless of the steric properties of the ligands. scielo.org.za
Table 1: Coordination Geometries of Zirconium Complexes This table is interactive. Users can sort and filter the data.
| Complex Type | Ligand Type | Coordination Number | Geometry | Distortion | Reference |
|---|---|---|---|---|---|
| Zirconium(IV) with oxine-type ligands | N,O-donating bidentate | 8 | Square Antiprismatic | Small distortion towards dodecahedral | scielo.org.za |
| Zirconium(IV) with β-diketone ligands | O,O'-donating bidentate | 8 | Square Antiprismatic | Near-perfect | scielo.org.za |
| Zirconium(IV) with catecholate ligands | O,O'-donating bidentate | 8 | Square Antiprismatic | - | rsc.orgnsf.gov |
| Zirconium(IV) with tetraazamacrocycle | N,O-donating | 8 | Square Antiprismatic | Compressed | nih.gov |
| Zirconium(IV) with Schiff base ligands | N,O-donating tetradentate | 8 | Square Antiprismatic | Distorted | researchgate.net |
Spectroscopic and Diffractional Characterization Techniques for Coordination Complexes
A variety of analytical techniques are employed to elucidate the structure and dynamics of this compound and related carboxylate complexes. These include single-crystal X-ray diffraction, which provides precise information on bond lengths and angles in the solid state. scielo.org.zascielo.org.za Infrared (IR) spectroscopy is also used to identify the coordination modes of the carboxylate groups. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the microstructure and dynamic behavior of zirconium complexes in solution. nih.govreading.ac.ukfigshare.com Both ¹H and ¹³C NMR are utilized to characterize the ligands and their environment within the complex. nih.govnih.govfarmaciajournal.com
In some cases, the NMR spectra of zirconium complexes are temperature-dependent, indicating dynamic processes occurring on the NMR timescale. nih.govpsu.edu Techniques like 2D EXSY (Exchange Spectroscopy) NMR can be used to determine the rates of these dynamic exchanges. nih.gov For instance, dynamic NMR studies have revealed fluxional behavior in dinuclear zirconium(IV) complexes, where ligands exchange between magnetically nonequivalent sites. nih.gov This fluxionality can be influenced by factors such as pH. nih.gov
Furthermore, NMR is instrumental in analyzing the microstructure of polymers synthesized using zirconium-based initiators, such as zirconium acetylacetonate (B107027), which is structurally related to this compound. nih.govcapes.gov.brresearchgate.netresearchgate.net By analyzing the ¹H and ¹³C NMR spectra of these polymers, it is possible to determine the sequence distribution of monomer units and the average length of polymer blocks. nih.govresearchgate.net
Table 2: NMR Spectroscopic Data for Zirconium Carboxylate Complexes and Related Compounds This table is interactive. Users can sort and filter the data.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|---|---|
| [Zr₆(μ₃-O)₄(μ₃-OH)₄(μ-OOCC₆H₅)₈(H₂O)₈]Cl₄ | ¹H | 7.2 | aromatic H | acs.org |
| 3.6 | Zr-OH₂ | acs.org | ||
| ¹³C | 172 | COOH | acs.org | |
| 132 | C aromatic | acs.org | ||
| [Zr₆(μ₃-O)₄(μ₃-OH)₄(μ-OOCC₆H₄OH)₈(H₂O)₈]Cl₄ | ¹H | 9.6 | C-OH | acs.org |
| 6.5 | aromatic H | acs.org | ||
| 2.96 | Zr-OH₂ | acs.org | ||
| ¹³C | 173 | COOH | acs.org | |
| 159 | C-OH | acs.org | ||
| 137, 113 | C aromatic | acs.org | ||
| [Zr(captopril)(H₂O)₃]·7H₂O | ¹H | 1.15 | –CH₃ methyl | farmaciajournal.com |
| 1.88 | CH₂-CH₂ of pyrrolidine (B122466) ring | farmaciajournal.com | ||
| 2.96 | methylene CH₂-SH | farmaciajournal.com | ||
| 3.60 | CH₂-N pyrrolidine ring | farmaciajournal.com | ||
| 4.30 | CH-COOH | farmaciajournal.com |
Fluxional Behavior Studies
Zirconium complexes, particularly those with high coordination numbers, can exhibit dynamic processes in solution, known as fluxional behavior. While specific studies on this compound are not extensively detailed in the literature, the behavior of analogous zirconium carboxylate and catecholate complexes provides significant insight into the potential dynamics.
Some eight-coordinate bis(catecholate) zirconium complexes have been shown to be fluxional. nd.edux-mol.net This dynamic behavior is notable because analogous eight-coordinate bis(porphyrin) zirconium complexes are typically rigid. nd.edu Studies using variable-temperature (VT) NMR spectroscopy on these complexes reveal that the dynamic motions likely involve the dissociation of a single catecholate oxygen atom, followed by a twisting or rearrangement of the resulting seven-coordinate intermediate. x-mol.netrsc.org
Similar dynamic processes have been observed in hexanuclear zirconium acetate (B1210297) clusters, specifically [Zr6O4(OH)4(O2CMe)12]2. rsc.org VT ¹H NMR studies of these clusters show coalescence of signals for the acetate and hydroxyl groups as the temperature is varied, indicating chemical exchange between different ligand environments. rsc.org This type of dynamic behavior in carboxylate complexes is often rationalized by a "carboxylate shift" mechanism, where the coordination mode of the carboxylate ligand changes, for instance, by interconverting between μ-1,2 bridging and μ-1,1 bridging modes. acs.org These studies suggest that this compound clusters in solution are likely not static structures but are in dynamic equilibrium, with ligands or ligand-binding modes interchanging on the NMR timescale.
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation
FTIR spectroscopy is a powerful tool for confirming the structure of metal carboxylates like this compound. The analysis of vibrational frequencies, particularly those of the carboxylate group (COO⁻), provides information on its coordination mode.
The key diagnostic bands are the asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching vibrations. The absence of the characteristic C=O stretching band of the free carboxylic acid (typically around 1700-1720 cm⁻¹) confirms the formation of the carboxylate salt. asianpubs.org The positions of the νₐₛ(COO) and νₛ(COO) bands and the magnitude of their separation (Δν = νₐₛ - νₛ) are indicative of the coordination environment (monodentate, bidentate chelating, or bidentate bridging). In many polynuclear zirconium carboxylates, the ligands adopt a bidentate bridging coordination. mdpi.com
Additionally, FTIR spectra can identify the core structure of polynuclear clusters. For instance, the presence of μ₃-OH groups in hexanuclear clusters like Zr6(O)4(OH)4(RCO2)12 gives rise to a characteristic sharp, weak absorption band in the range of 3400–3670 cm⁻¹. mdpi.com The absence of a strong band between 950-1100 cm⁻¹ indicates the lack of a discrete zirconyl (Zr=O) group. researchgate.netscirp.org Bands observed in the lower frequency region (e.g., 350-650 cm⁻¹) are typically assigned to Zr-O stretching vibrations. asianpubs.orgresearchgate.netscirp.org
| Frequency Range (cm⁻¹) | Assignment | Significance | Reference |
|---|---|---|---|
| ~3400–3670 | ν(OH) of μ₃-OH groups | Indicates hexanuclear cluster core | mdpi.com |
| ~1590 | νₐₛ(COO) | Asymmetric stretch of bridging carboxylate | mdpi.com |
| ~1434 | νₛ(COO) | Symmetric stretch of bridging carboxylate | mdpi.com |
| 350-650 | ν(Zr-O) | Zirconium-oxygen bond stretching | asianpubs.orgresearchgate.netscirp.org |
X-ray Diffraction (XRD) for Crystal Structure Analysis
Powder XRD studies on long-chain zirconium carboxylates, such as zirconium myristate, palmitate, and stearate, confirm their crystalline nature. centralasianstudies.org The diffraction patterns show a series of intense peaks at low angles (long spacings) and weaker peaks at higher angles (short spacings). This pattern is characteristic of a double-layer structure, where the zirconium centers are arranged in parallel planes, and the extended alkyl chains of the fatty acid ligands are oriented on both sides of these planes. centralasianstudies.org The observed long spacings are typically smaller than the calculated length of two fully extended carboxylate anions, suggesting that the molecular axes are inclined relative to the basal planes. centralasianstudies.org
Single-crystal XRD studies on other zirconium carboxylates, such as zirconium acetate, reveal that zirconium(IV) has a strong tendency to form polynuclear oxo-hydroxo clusters. A common and highly stable structure is the hexanuclear cluster with a [Zr6(μ3-O)4(μ3-OH)4]¹²⁺ core. hzdr.deresearchgate.netacs.org In this structure, six zirconium atoms form an octahedron, with the faces capped by alternating μ₃-O and μ₃-OH groups. hzdr.de The cluster is further stabilized by twelve bidentate bridging carboxylate ligands that span the edges of the octahedron. hzdr.de Each zirconium atom is typically eight-coordinated, bonded to four μ₃-oxygens/hydroxyls and four oxygen atoms from the carboxylate ligands. hzdr.de
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | hzdr.de |
| Space Group | P-1 | hzdr.de |
| Zr Coordination Number | 8 | hzdr.de |
| Zr-O (μ₃-O/OH) Distance (Å) | ~2.16 | hzdr.de |
| Zr-O (carboxylate) Distance (Å) | 2.22 - 2.25 | hzdr.de |
| Zr···Zr Distance (Å) | 3.47 - 3.54 | acs.org |
Catalytic Mechanisms and Reactivity Profiles of Zirconium Octoate
Mechanistic Investigations of Zirconium Octoate Catalysis
The catalytic action of zirconium compounds, including this compound, is understood through several proposed mechanistic frameworks. These mechanisms depend heavily on the reaction type, the substrates involved, and the specific nature of the catalyst complex.
In the context of ring-opening polymerization (ROP) of lactides, certain zirconium-based catalysts are known to operate via a Ligand-Assisted Activated Monomer (LAAM) mechanism. nih.govacs.org This pathway is distinct from simple coordination-insertion mechanisms. In the LAAM model, there is a cooperative activation of both the monomer and a co-initiator, typically an alcohol. nih.gov The process involves the activation of the alcohol co-initiator by an anionic ligand on the catalyst, which occurs simultaneously with the activation of the monomer at the Lewis-acidic zirconium center. nih.gov
For instance, with zirconium amine tris(phenolate) catalysts, the mechanism is proposed to begin with the coordination of the alcohol co-initiator to the catalyst through hydrogen bonding with a phenolate (B1203915) group. acs.org While this specific mechanism has been detailed for phenolate ligands, analogous principles can be considered for carboxylate ligands like octoate. The initiation of ROP mediated by tin(II) octoate, a related metal carboxylate catalyst, involves the partial abstraction of the alcohol's acidic proton by the octoate ligand, a step that is reminiscent of the alcohol activation seen in the LAAM pathway. nih.gov
In the catalysis of polyurethane formation from polyols and isocyanates, zirconium compounds have been shown to follow an insertion mechanism. turkchem.netpcimag.com This pathway contrasts with the Lewis acid mechanism commonly associated with organotin catalysts. turkchem.net
The insertion mechanism is characterized by the initial association of the metal catalyst with the polyol, rather than the isocyanate. turkchem.netpcimag.com This interaction forms a metal alcoholate species. This activated alcoholate then reacts with the isocyanate to create an intermediate metal-complexed carbamate, which further reacts with another polyol molecule to generate the urethane (B1682113) linkage and regenerate the catalyst. turkchem.net Studies indicate that certain zirconium complexes selectively catalyze the reaction between the isocyanate and the polyol hydroxyl group over the competing reaction with water, which is a significant advantage in moisture-containing systems. pcimag.com However, in a screening of various metal salts and chelates for the isocyanate-hydroxyl reaction, this compound specifically was reported to show no catalytic activity under the tested conditions, while zirconium chelates with diketonate ligands were found to be highly active via an insertion mechanism. wernerblank.com
Zirconium is recognized as an early d-block metal capable of acting as a Lewis acid catalyst. wikipedia.org In this role, the zirconium center functions as an electron pair acceptor, interacting with a Lewis basic site on a substrate molecule, such as a carbonyl oxygen. wikipedia.orgresearchgate.net This coordination withdraws electron density from the substrate, thereby enhancing its electrophilicity. researchgate.net The increased electrophilic character of the activated substrate makes it more susceptible to nucleophilic attack. wikipedia.orgresearchgate.net
This general mechanism is fundamental to many reactions catalyzed by metal compounds. For example, in reactions involving isocyanates, a Lewis acid catalyst can associate with the carbonyl oxygen of the NCO group, making the carbonyl carbon more electrophilic and thus more reactive towards the nucleophilic attack of a polyol's hydroxyl group. turkchem.net Organometallic catalysts are generally understood to function as Lewis acids that form an intermediate complex with both the isocyanate and polyol to facilitate the reaction. poliuretanos.com.br
The carboxylate ligands, such as the octoate (2-ethylhexanoate) group in this compound, are not merely spectators in the catalytic cycle. chemelynesppecialities.comatamanchemicals.com Research has shown that these ligands play a crucial part in the catalytic process, influencing both activity and selectivity. researchgate.net
Key roles of carboxylate ligands include:
Proton Shuttling : Carboxylate ligands can act as proton carriers, facilitating transfer from an initiator molecule, such as an alcohol, which is a critical step in initiating polymerization. researchgate.net
Stability and Solubility : The octoate ligands form strong coordination bonds with the central zirconium atom, contributing to the catalyst's thermal stability and its solubility in organic solvents. chemelynesppecialities.comatamanchemicals.com
Reactivity Modulation : The nature and steric bulk of the carboxylate ligand can influence the reactivity of the metal's catalytic center. researchgate.netrsc.org
Coordination Mode : The way a carboxylate ligand binds to the metal center (e.g., chelating or bridging) can be determined by spectroscopic methods, such as analyzing the separation between symmetric and asymmetric CO₂ stretching frequencies in infrared spectra, and this coordination impacts catalytic behavior. rsc.org
Kinetics and Reaction Pathway Analysis
The efficiency of a catalyst is quantitatively described by its kinetics, including the rate of reaction and the number of catalytic cycles it can perform.
Catalyst Turnover Frequency (TOF) and Turnover Number (TON) are key metrics for evaluating catalytic performance. TOF represents the number of moles of substrate converted per mole of catalyst per unit of time, while TON is the total number of moles of substrate converted per mole of catalyst before it becomes deactivated. acs.org
While specific TOF and TON data for this compound are not prominently available in the reviewed literature, studies on other high-performance zirconium catalysts provide insight into the potential activity of such systems. For example, a robust zirconium amine tris(phenolate) catalyst developed for the industrial production of polylactic acid (PLA) via lactide polymerization has demonstrated exceptional activity.
| Parameter | Value | Conditions |
|---|---|---|
| Max. Turnover Frequency (TOF) | 56,000 h-1 | Laboratory-scale (20 g) polymerization of racemic d,l-lactide |
| Turnover Frequency (TOF) | 25,000 h-1 | Industrial conditions |
| Turnover Number (TON) | ≥ 60,000 | Industrial scale-up (500-2000 g), [Zr] = 1.3 × 10-3 to 1.9 × 10-3 mol % |
Furthermore, kinetic studies comparing zirconium acetylacetonate (B107027) with the industry-standard tin(II) octoate in the polymerization of D,L-lactide show that while the zirconium catalyst is less active than the tin catalyst under identical conditions, its activity can be increased by raising its concentration. d-nb.info
| Catalyst | Initiator Conc. (ppm) | Time to Max. Conversion (min) | Weight Avg. Molecular Weight (kDa) |
|---|---|---|---|
| Zirconium Acetylacetonate | 1000 | 120 | 108 |
| Tin(II) Octoate | 1000 | 60 | 130 |
These findings underscore the significant catalytic potential within zirconium-based systems and highlight the importance of the ligand environment in determining the ultimate reactivity and kinetic profile.
Catalytic Performance and Selectivity in Diverse Chemical Transformations
Ring-Opening Polymerization (ROP) of Lactides (e.g., PLA Production)
Olefin Metathesis Reactions
This compound serves as a catalyst in olefin metathesis, a powerful reaction in organic chemistry that involves the redistribution of carbon-carbon double bonds. chemelynesppecialities.comatamanchemicals.com This process is fundamental in the synthesis of various plastics, pharmaceuticals, and other important industrial compounds. atamanchemicals.com The catalytic action of zirconium in this context facilitates the cleavage and reformation of double bonds between olefin molecules. chemelynesppecialities.com While detailed mechanistic studies specifically on this compound are not widely published, the catalytic activity is understood to stem from the zirconium center. Research on other zirconium complexes, such as those supported on metal-organic frameworks (MOFs) or those used for imine metathesis, shows that zirconium can effectively mediate the [2+2] cycloaddition-cycloreversion steps characteristic of metathesis reactions. nih.govnih.gov
Hydroamination Reactions
The catalytic portfolio of this compound includes hydroamination reactions, which involve the addition of an amino group (N-H bond) across an unsaturated carbon-carbon bond. chemelynesppecialities.comatamanchemicals.com This reaction is a highly atom-efficient method for synthesizing nitrogen-containing organic compounds. atamanchemicals.comorganic-chemistry.org Zirconium-based catalysts, such as zirconium triflate, have proven to be inexpensive and highly efficient for the intermolecular hydroamination of unactivated olefins with substrates like sulfonamides, carboxamides, and carbamates. organic-chemistry.org These reactions typically proceed under mild conditions and exhibit high selectivity for the Markovnikov addition product. organic-chemistry.org The choice of solvent is critical, with non-coordinating solvents like n-heptane enhancing reaction efficiency, while coordinating solvents can hinder the catalyst's activity. organic-chemistry.org
Alcoholysis Reactions (e.g., Soya Bean Oil Transesterification)
This compound is an effective catalyst for alcoholysis reactions, particularly in the transesterification of triglycerides found in vegetable oils. tsijournals.comtsijournals.comdergipark.org.tr A key industrial application is in the synthesis of alkyd resins from soya bean oil and glycerin. tsijournals.com In this process, this compound catalyzes the alcoholysis (or glycerolysis) of the soya bean oil triglycerides with glycerin to produce monoglycerides. tsijournals.comtsijournals.com This is the first step in forming the polyester (B1180765) backbone of the alkyd resin. tsijournals.com
Research has shown that this compound offers significant advantages over other catalysts like lithium hydroxide. tsijournals.comdergipark.org.tr It enables the reaction to proceed at high temperatures (290-300°C) without the need for an inert nitrogen atmosphere to prevent the oxidation of the oil. tsijournals.comtsijournals.comdergipark.org.tr This simplifies the process and is beneficial for the color of the resulting monoglyceride. tsijournals.comdergipark.org.tr The mechanism is described as a base-catalyzed transformation where the zirconium compound facilitates the transesterification of the triglyceride with glycerin. tsijournals.comtsijournals.com
Table 2: Comparison of Catalysts in Soya Bean Oil Alcoholysis for Monoglyceride Synthesis
| Parameter | This compound | Lithium Hydroxide | Source |
| Reaction Temperature | 290-300°C | 250°C | tsijournals.comtsijournals.com |
| Nitrogen Inlet Required | No (prevents oil oxidation) | Yes | tsijournals.comtsijournals.comdergipark.org.tr |
| Catalytic Action | Acts as a base-catalyzed alcoholysis catalyst | Base catalyst | tsijournals.comdergipark.org.tr |
| Key Outcome | Formation of monoglyceride for alkyd resin synthesis | Formation of monoglyceride | tsijournals.com |
| Benefit | Prevents oil oxidation at high temperature, useful for product color | Effective for monoglyceride formation | tsijournals.comdergipark.org.tr |
Cross-linking Reactions in Polymer and Adhesive Formulations
This compound functions as a potent cross-linking agent in a variety of polymer and adhesive formulations. atamanchemicals.comjustdial.com This catalytic property is crucial for enhancing the final characteristics of coatings, paints, varnishes, adhesives, and sealants. chemelynesppecialities.comjoinedfortunechemical.comatamanchemicals.com By promoting the formation of chemical bonds between polymer chains, this compound significantly improves the hardness, strength, and durability of the material. justdial.com
In coatings and adhesives, this cross-linking action leads to superior film formation, improved adhesion to substrates, and greater resistance to heat and chemicals. joinedfortunechemical.comjustdial.com For example, this compound is used as a through-drier in alkyd-based paints, where it works in conjunction with primary driers to ensure uniform curing of the paint film. atamanchemicals.com Its ability to catalyze cross-linking also enhances the performance of adhesives and sealants, providing stronger bonding and durability. chemelynesppecialities.com In polyurethane systems, zirconium-based catalysts can be used to facilitate the cross-linking reactions necessary for curing. tib-chemicals.com
Catalyst Stability and Deactivation Pathways
This compound is recognized for its notable thermal stability, which allows it to function effectively under the high-temperature conditions often required in polymerization and coatings applications. chemelynesppecialities.com This stability is attributed to the strong coordination bonds between the central zirconium atom and the octoate ligands. chemelynesppecialities.com
However, like all catalysts, zirconium-based systems are susceptible to deactivation under certain conditions. The deactivation pathways can be influenced by impurities or components within the reaction system. One significant pathway involves the presence of acidic species. pcimag.com High acid value systems can lead to the deactivation of zirconium catalysts through the displacement of the octoate ligands, which results in the formation of inactive zirconium salts. pcimag.com
Another common deactivation agent is phosphate (B84403) anions. pcimag.com These anions may be present as residual impurities from the manufacturing of certain polyols. pcimag.com Phosphate can effectively deactivate zirconium catalysts, inhibiting the desired cross-linking or polymerization reactions. pcimag.com In some cases, this deactivation can be overcome by the addition of a tertiary amine to the formulation or by adding more this compound to counteract the effect of the impurities. pcimag.com Furthermore, during long polymerization reactions at very low catalyst concentrations, gradual ingress of air can also lead to a deactivation effect. acs.org
Hydrolytic Stability of this compound Catalysts
Zirconium-based catalysts, including this compound, can be susceptible to deactivation through hydrolysis. paint.org The presence of water in a reaction system can lead to the hydrolysis of the catalyst, diminishing its effectiveness. poliuretanos.com.br However, the hydrolytic stability of these catalysts can be influenced by several factors, including the formulation of the system in which they are used. For instance, zirconium diketonate, a related zirconium complex, is known to hydrolyze over time in the presence of water. paint.org
Strategies to mitigate hydrolysis include incorporating the catalyst into the dry isocyanate component of a two-component system or using polyols with low moisture content. pcimag.com Certain zirconium-based catalysts, such as K-KAT XC-6212, K-KAT XC-9213, and K-KAT XC-A209, have been specifically designed for stability in isocyanate components. pcimag.com Furthermore, research has shown that using a polyol with a higher acid number (greater than 10) can paradoxically improve the catalyst's hydrolytic stability. pcimag.com Another approach involves the addition of a moisture scavenger, like para-toluene sulfonyl isocyanate, before the catalyst is introduced into the formulation. pcimag.com
Comparative studies highlight the performance of zirconium catalysts in resisting hydrolytic degradation. In a study on the hydrolytic stability of a polyester in a tetrahydrofuran (B95107) and water solution, a formulation containing a zirconium chelate catalyst showed no increase in acid number over 18 weeks, indicating high stability. In contrast, the uncatalyzed formulation's acid number increased from less than 1 to 4, and a dibutyltin (B87310) diacetate (DBTDac) catalyzed system showed a substantial increase. chimia.ch This suggests that zirconium catalysts can offer superior protection against hydrolysis of ester-containing coatings compared to some other metal catalysts. chimia.ch
Table 1: Research Findings on the Hydrolytic Stability of Zirconium Catalysts
| Catalyst System | Experimental Conditions | Key Findings | Reference |
| Zirconium Chelate | Polyester in THF and water at 50°C for 18 weeks. | Showed no increase in acid number, indicating high hydrolytic stability compared to uncatalyzed and DBTDac-catalyzed systems. | chimia.ch |
| Zirconium Diketonate | Two-component waterborne polyurethane coatings. | The catalyst is sensitive to hydrolysis; to avoid deactivation, it can be blended into the isocyanate component. | paint.org |
| Zirconium-based K-KAT Catalysts | Stored in HDI trimer at 50°C for four weeks. | K-KAT XC-6212, XC-9213, and XC-A209 are stable when added to the dry isocyanate component, avoiding hydrolysis. | pcimag.com |
| Zirconium (IV) acetylacetonate [Zr(Acac)4] | Ring-opening polymerization of glycolide, L-lactide, and ε-caprolactone. | Zr(Acac)4-initiated copolymers degraded more rapidly than those initiated with stannous octoate, suggesting higher susceptibility to hydrolytic degradation. | researchgate.net |
Interactions with Acidic Species and Deactivation Prevention Strategies
This compound and related zirconium catalysts can be deactivated by interactions with various acidic species. paint.org Impurities within resins, additives, and pigments can interact with and deactivate metal catalysts. poliuretanos.com.br Specifically, zirconium catalysts are known to be sensitive to free carboxylic acid, sulfuric acid, and phosphoric acid. paint.org
One notable source of deactivating acidic species is the resin system itself. Polyether polyols, for example, may contain residual phosphate anions from their manufacturing process, which can deactivate zirconium catalysts. pcimag.com Similarly, coatings formulated with high acid value resins can lead to catalyst deactivation. pcimag.com Pigments, particularly those treated with silica, can also present challenges by reacting with ligands associated with the zirconium catalyst, thereby affecting its activity. pcimag.com
Several strategies have been developed to prevent the deactivation of zirconium catalysts by acidic species. The choice of strategy often depends on the specific nature of the deactivating agent.
Deactivation Prevention Strategies:
Addition of Tertiary Amines: For systems with a high acid value, the addition of a tertiary amine, such as dimethylethanolamine, can prevent the deactivation of zirconium catalysts. pcimag.com
Use of Additives: To counter deactivation by phosphate anions present in polyether polyols, adding calcium octoate or even an additional amount of this compound to the formula has proven effective. pcimag.com
Ligand Stabilization: The interaction between the catalyst and carboxyl groups can be minimized by adding 2,4-pentanedione to the polyol component before the catalyst is introduced. pcimag.com Formulations stabilized with an excess of 2,4-pentanedione show substantially improved stability. researchgate.net
Component Separation: In some applications, incorporating the zirconium catalyst into the isocyanate component rather than the polyol component can avoid interactions with acidic impurities or surface treatments on pigments. pcimag.com
These preventative measures are crucial for maintaining the catalytic efficiency of this compound in various industrial applications, from coatings to polymerization reactions. paint.orgpcimag.com
Table 2: Deactivation Prevention Strategies for Zirconium Catalysts
| Deactivating Species/Condition | Prevention Strategy | Mechanism/Rationale | Reference |
| High Acid Value System | Addition of a tertiary amine (e.g., dimethylethanolamine). | The amine neutralizes the excess acid, preventing it from interacting with and deactivating the zirconium catalyst. | pcimag.com |
| Phosphate Anions (from polyether polyols) | Addition of calcium octoate or this compound. | Resolves the deactivation caused by phosphate anions that inhibit the catalyst. | pcimag.com |
| Carboxyl Groups | Addition of 2,4-pentanedione to the polyol component before the catalyst. | Reduces the interaction of the catalyst with carboxyl groups. | pcimag.com |
| Silica Treated Pigments | Use of zirconium complex catalysts incorporated into the isocyanate component. | Avoids interaction with the pigment surface treatment in the polyol component. | pcimag.com |
| Acidic Contaminants (general) | Development of catalysts with robust ligand environments (e.g., amine tris(phenolate) ligands). | Kinetic stabilization afforded by the ligand environment provides higher tolerance to acidic contaminants compared to catalysts like Sn(Oct)2. | acs.org |
Applications of Zirconium Octoate in Advanced Materials Science and Engineering
Polymer and Resin Synthesis
Zirconium octoate is widely utilized as a catalyst in the polymerization of diverse monomers. chemelynesppecialities.comjoinedfortunechemical.com It facilitates the creation of polymers with controlled molecular weights and specific structures, which is crucial for developing advanced materials. chemelynesppecialities.comatamanchemicals.com Its catalytic activity is instrumental in processes such as cross-linking, which enhances the strength and durability of materials like adhesives and sealants. chemelynesppecialities.comjoinedfortunechemical.com
In the coatings industry, this compound plays a significant role, particularly in the synthesis of alkyd resins. These resins are a fundamental component of many paints and varnishes due to their durability, flexibility, and cost-effectiveness. tsijournals.com this compound has been investigated as a catalyst in the one-pot synthesis of alkyd resins using renewable materials like soybean oil and glycerin. tsijournals.comtsijournals.comresearchgate.net
The synthesis of alkyd resins involves a two-stage process: alcoholysis followed by polycondensation. This compound acts as a base-catalyst during the initial alcoholysis stage. tsijournals.comdergipark.org.tr In this step, it facilitates the transesterification of triglycerides, such as those found in soybean oil, with a polyol like glycerin at high temperatures (290-300°C) to produce monoglycerides. tsijournals.comtsijournals.com
Following the formation of monoglycerides, the second stage, polycondensation, is carried out. This involves the reaction of the monoglycerides with a dicarboxylic acid or its anhydride, such as phthalic anhydride, at elevated temperatures (around 250°C). tsijournals.comtsijournals.comresearchgate.net This esterification reaction creates the final polyester-based alkyd resin. dergipark.org.tr The use of this compound as a catalyst has been shown to produce alkyd resins with properties comparable to those synthesized with traditional catalysts like lithium hydroxide. tsijournals.comtsijournals.com
Table 1: Comparison of Alkyd Resin Synthesis Parameters
| Parameter | This compound Catalyst | Lithium Hydroxide Catalyst |
| Alcoholysis Temperature | 290-300°C tsijournals.comtsijournals.com | 250°C tsijournals.com |
| Polycondensation Temp. | 250°C tsijournals.com | Not specified |
| Inert Gas Requirement | Not required during alcoholysis tsijournals.comresearchgate.netdergipark.org.tr | Required during alcoholysis tsijournals.comdergipark.org.tr |
| Key Function | Base-catalyzed alcoholysis tsijournals.comdergipark.org.tr | Transesterification catalyst tsijournals.com |
A key advantage of using this compound in alkyd resin synthesis is its ability to prevent the oxidation of the oil at high temperatures. tsijournals.comtsijournals.comdergipark.org.tr This is particularly beneficial during the alcoholysis stage, which can be performed without an inert nitrogen gas blanket that is typically required to prevent oil oxidation when using other catalysts. tsijournals.comresearchgate.netdergipark.org.tr This prevention of autoxidation contributes to a better color in the final monoglyceride and the resulting alkyd resin, leading to good yellowing resistance when formulated into coatings like white lacquer. tsijournals.comtsijournals.com
Zirconium-based catalysts, as an alternative to the industry-standard tin(II) bis(2-ethylhexanoate) (tin octoate), are effective in the production of poly(lactic acid) (PLA), a leading biodegradable polymer. nih.govbath.ac.uk These catalysts are used in the bulk ring-opening polymerization (ROP) of lactide monomers to form high-molecular-weight PLA under solvent-free melt conditions at temperatures between 140-200°C. nih.govacs.org
Zirconium-based systems have demonstrated high activity and control, showing kinetics comparable to those of tin octoate. nih.govgoogle.com Research has shown the ability to produce high-molecular-weight PLA on a large scale (500–2000 g) at low catalyst concentrations (8–12 ppm Zr by weight). nih.govbath.ac.uk Under these industrially relevant conditions, a high catalyst turnover number of at least 60,000 was achieved. nih.govbath.ac.uknih.gov Furthermore, these zirconium catalysts induce minimal racemization, ensuring the desired stereochemical purity of the final polymer, and show resistance to undesirable side reactions like transesterification and chain scission. nih.gov
Metal carboxylates are crucial heat stabilizers for Polyvinyl Chloride (PVC) to prevent its thermal degradation during processing at high temperatures (above 170°C). specialchem.com While direct references to this compound are limited, the function of mixed-metal stabilizers, particularly calcium/zinc (Ca/Zn) systems, provides insight into its potential role. specialchem.comnih.gov These stabilizers work by neutralizing the hydrogen chloride released during PVC decomposition, a process that can otherwise lead to autocatalytic degradation. specialchem.com
Zinc-based compounds, such as zinc octoate, are used in these stabilizer systems. specialchem.com The zinc carboxylate can displace unstable chlorine atoms on the PVC polymer chain, but the resulting zinc chloride is a strong Lewis acid that can catalyze further degradation. specialchem.com To counteract this, a synergistic component like a calcium soap is used to regenerate the zinc stabilizer. researchgate.net Mixed metal stabilizers, often in liquid or powder form, are essential for improving color stability during processing and enhancing the durability of the final PVC product. specialchem.comgzbaisha.com
This compound is recognized for its role as a catalyst in facilitating the formation of high-molecular-weight polymers. tygychem.com Its catalytic action allows for controlled polymerization reactions, which is a key factor in achieving desired polymer chain lengths and, consequently, the material's properties. chemelynesppecialities.comatamanchemicals.com
In the synthesis of PLA, zirconium-based catalyst systems have proven effective in the preparation of high-molecular-weight polymers. nih.gov This capability is significant for producing materials with enhanced mechanical strength and thermal stability, which are critical for many advanced applications. nih.govbath.ac.uk The ability to form high molecular weight functional complexes is a noted feature of zirconium-based driers in resins. tygychem.com
Alkyd Resin Synthesis for Coatings
Sol-Gel Processing and Hybrid Material Development
Sol-gel processing is a versatile wet-chemical technique used to fabricate ceramic and hybrid materials from molecular precursors. The process involves the conversion of a precursor solution (sol) into a solid network (gel) through a series of hydrolysis and condensation reactions. This compound has emerged as a viable precursor in this process, offering an alternative to more common zirconium sources like alkoxides and inorganic salts for the synthesis of advanced materials.
This compound as a Precursor for Zirconia-Based Materials
The use of this compound as a precursor in sol-gel synthesis allows for the formation of zirconia (ZrO₂) nanoparticles and thin films. While zirconium alkoxides are more commonly cited in the literature for this purpose, the fundamental principles of hydrolysis and condensation are applicable. The process begins with the hydrolysis of the zirconium precursor, followed by polycondensation to form a zirconia network. The organic octoate ligands in this compound influence the reaction kinetics and the properties of the resulting sol and gel.
The choice of precursor is a critical factor that can determine the structural and textural properties of the final zirconia-based material. Different zirconium precursors, such as alkoxides or salts, are known to affect the distribution of atoms in the resulting oxide system and the incorporation of zirconium into a silica lattice in hybrid systems. Although specific studies detailing the hydrolysis and condensation mechanism of this compound for zirconia synthesis are not as prevalent as those for zirconium alkoxides, the general sol-gel pathway provides a framework for its application.
Organically Modified Zirconium Sol-Gel Systems
A key advantage of the sol-gel method is the ability to create organic-inorganic hybrid materials. These systems combine the desirable properties of both organic polymers (e.g., flexibility) and inorganic glasses (e.g., durability and hardness). This compound can be integrated into these systems to introduce a zirconia component into an organic or hybrid matrix.
The development of zirconia-enhanced hybrid coatings often involves the co-hydrolysis and condensation of a zirconium precursor with one or more organosilane precursors. Organosilanes, such as (3-glycidoxypropyl)trimethoxysilane (GPTMS), possess both hydrolyzable groups that can participate in the sol-gel network formation and organic functional groups that can be polymerized or cross-linked.
In these hybrid systems, the organosilane precursors react alongside the zirconium precursor to form a composite network. The inclusion of organosilanes can improve the compatibility between the inorganic zirconia phase and an organic polymer matrix, enhance adhesion to substrates, and introduce specific functionalities to the final coating. For instance, the modification of zirconia nanoparticles with silane coupling agents has been shown to improve their dispersion in polymer matrices and enhance the mechanical and anti-corrosion properties of the resulting coatings.
During the sol-gel process involving this compound and organosilane precursors, the potential exists for the formation of complex molecular structures. The interaction between the zirconium species and the hydrolyzed silane species can lead to the creation of Si-O-Zr linkages. The formation of these silicato-zirconate bonds is crucial for creating a truly hybrid network at the molecular level, rather than a simple mixture of separate silica and zirconia phases.
The structure and reactivity of the zirconium complex play a significant role in the condensation process and the competition between the formation of silicate (Si-O-Si) and silicon-zirconium oxide (Si-O-Zr) species. The extent of Si-O-Zr bond formation has been found to directly impact the condensation degree and the performance of the resulting coatings, with a higher content of these hybrid bonds often leading to improved barrier and anti-corrosion properties. While the specific formation of organo-zirconate complexes from this compound in this context is an area requiring more targeted research, the principles derived from studies with other zirconium precursors are highly relevant.
Design of Zirconia-Enhanced Hybrid Coatings and Thin Films
The integration of this compound into sol-gel formulations allows for the design of advanced hybrid coatings and thin films with enhanced properties. The addition of a zirconia component can significantly improve the mechanical strength, thermal stability, and refractive index of silica-based or polymer-based coatings.
The concentration of the zirconium precursor is a critical parameter that allows for the tailoring of the structural and functional properties of the final hybrid material. By varying the concentration of this compound in the initial sol, it is possible to control the amount of zirconia incorporated into the hybrid network.
Studies on hybrid silicate sol-gel coatings have demonstrated that the concentration of the zirconium complex, along with the degree of hydrolysis, can control the competition between the formation of siloxane (Si-O-Si) and Si-O-Zr bonds. This, in turn, dramatically alters the morphology and performance of the coatings. For example, increasing the zirconia content in silica-zirconia hybrid coatings has been shown to enhance mechanical strength and transmittance. The precise relationship between this compound concentration and the final properties of the coating is a key area of investigation for optimizing material performance for specific applications.
Below is an illustrative table showing how precursor concentration can affect coating properties, based on general findings in zirconia-silica hybrid systems.
| Zirconium Precursor Concentration | Effect on Si-O-Zr Bond Formation | Resulting Coating Properties |
| Low | Limited formation of Si-O-Zr bonds; network dominated by Si-O-Si linkages. | Higher flexibility, lower refractive index, moderate hardness. |
| Medium | Balanced formation of Si-O-Si and Si-O-Zr bonds, creating a highly cross-linked hybrid network. | Optimized hardness and adhesion, improved barrier properties. |
| High | Increased formation of Zr-O-Zr clusters within the silica matrix. | Higher refractive index, increased hardness and wear resistance, potential for reduced flexibility. |
This table demonstrates the principle of tuning material properties by adjusting the precursor ratios in a sol-gel system.
Enhancement of Mechanical Properties and Robustness
This compound plays a crucial role as a cross-linking agent that significantly improves the mechanical characteristics of various materials, particularly in coatings and composites. Its catalytic activity facilitates the formation of complex polymer networks, leading to enhanced durability and resilience. chemelynesppecialities.com The toughness and hardness of coating systems after drying are notably better than those using older lead-based driers. tygychem.com
Table 1: Summary of Mechanical Enhancements by this compound
| Mechanical Property | Enhancement Mechanism | Resulting Benefit |
|---|---|---|
| Hardness & Toughness | Acts as a strong cross-linking agent. atamanchemicals.com | Film is more cohesive and less prone to cracking. tygychem.comallhdi.com |
| Adhesion | Catalyzes cross-linking reactions in polymers. chemelynesppecialities.comatamanchemicals.com | Improves adhesion in coatings and bonding strength in adhesives. joinedfortunechemical.com |
| Elasticity | Improves film formation. joinedfortunechemical.com | Enhances brightness and elasticity of coatings. specialchem.com |
| Durability | Stabilizes ester linkages in the media. atamanchemicals.com | Increases resistance to moisture, UV exposure, and mechanical stress. allhdi.com |
Catalytic Sol-Gel Materials for Environmental Applications (e.g., CF4 Decomposition, Herbicide Removal)
The sol-gel process, a versatile method for creating solid materials from small molecules, utilizes zirconium compounds to produce highly effective catalysts for environmental remediation. Zirconium-based sol-gel materials have shown significant promise in the decomposition of potent greenhouse gases and the removal of harmful herbicides from water.
In the context of greenhouse gas abatement, sol-gel synthesized Ni/ZrO2-Al2O3 catalysts have been optimized for the decomposition of tetrafluoromethane (CF4), a persistent gas emitted during semiconductor manufacturing. mdpi.comresearchgate.netnih.gov Research has demonstrated that incorporating zirconium into the catalyst structure is critical for achieving high decomposition efficiency at lower temperatures. mdpi.comnih.gov
For water purification, hybrid sol-gel materials derived from zirconium precursors have proven effective in removing herbicides. nih.gov A material prepared from zirconium(IV) propoxide and 2,4-pentanedione successfully removed up to 98% of the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA). nih.gov Similarly, mesoporous TiO2/ZrO2 nanocomposites synthesized via sol-gel methods exhibit higher photocatalytic activity for the degradation of the herbicide chloridazon compared to pristine titania. nih.govresearchgate.net
Table 2: Zirconium-Based Sol-Gel Catalysts in Environmental Applications
| Application | Catalyst System | Target Pollutant | Performance |
|---|---|---|---|
| Greenhouse Gas Decomposition | Ni/ZrO2-Al2O3 (7.5 wt% ZrO2, 3 wt% WO3) | Tetrafluoromethane (CF4) | >99% decomposition efficiency at 550 °C. mdpi.comresearchgate.netnih.gov |
| Herbicide Removal | Zirconium(IV) propoxide-based hybrid material | MCPA | Up to 98% removal fraction. nih.gov |
| Herbicide Degradation | Mesoporous TiO2/ZrO2 nanocomposite | Chloridazon | Enhanced photocatalytic activity over pristine TiO2. nih.govresearchgate.net |
A key challenge in catalysis is maintaining the stability and activity of the catalyst at high operating temperatures, which can cause sintering (the aggregation of catalytic particles) and reduce the number of available active sites. The incorporation of zirconium into sol-gel catalysts has been shown to directly address this issue.
In Ni/ZrO2-Al2O3 catalysts used for CF4 decomposition, the addition of zirconium dioxide (ZrO2) significantly enhances the specific surface area and provides resistance against sintering. mdpi.comresearchgate.netnih.gov While a pure alumina (Al2O3) support can lose over 90% of its surface area at high temperatures, supports containing zirconium show minimal reduction, with some compositions losing less than 2%. mdpi.com This is attributed to the ability of ZrO2 to inhibit the aggregation of nickel particles during high-temperature reactions. mdpi.com Furthermore, the inclusion of co-catalysts like tungsten can further optimize the distribution of active sites on the zirconium-enhanced support. mdpi.comresearchgate.netnih.gov
Zirconium-based sol-gel materials employ multifaceted mechanisms to remove pollutants. In the case of herbicide removal, a two-step process involving both sorption and catalytic degradation has been proposed. nih.gov
For the removal of the herbicide MCPA, the mechanism begins with a reversible, first-order adsorption of the herbicide onto the surface of the zirconium-based material. nih.gov This initial sorption step is followed by the catalytic degradation of the adsorbed molecule. nih.gov The degradation pathway is believed to differ from typical oxidation involving radicals. Instead, it is suggested that a Zr(4+):acetylacetonate (B107027) enol-type complex on the material's surface acts as a Lewis acid catalyst to break down the herbicide. nih.gov In other systems, such as the degradation of chloridazon using TiO2/ZrO2 nanopowders, the mechanism involves advanced oxidation processes driven by photocatalysis. nih.govresearchgate.net
Role in Adhesive and Sealant Formulations
This compound is a valuable component in the formulation of high-performance adhesives and sealants. chemelynesppecialities.comatamanchemicals.comjoinedfortunechemical.com Its primary function is to act as a catalyst and cross-linking agent, which accelerates curing times and enhances the final properties of the bond. atamanchemicals.comjoinedfortunechemical.com
This compound in Advanced Materials Research Beyond Traditional Applications
Research continues to uncover novel applications for zirconium-based compounds, including this compound and its derivatives, extending far beyond their use as driers. A significant area of investigation is the development of advanced protective coatings using sol-gel techniques. Thin zirconium oxide anti-corrosion coatings deposited on iron and cast iron substrates have demonstrated a remarkable ability to reduce corrosion. researchgate.nettu-darmstadt.de This protection is attributed to the formation of a compact, amorphous mixed oxide layer of zirconium and iron at the interface, which significantly decreases the dissolution current density of the iron substrate. tu-darmstadt.de The use of zirconium precursors in sol-gel formulations allows for the creation of nano-coatings that enhance both wear and corrosion resistance without requiring high temperatures that could negatively affect the substrate's properties. researchgate.net
Theoretical and Computational Chemistry Studies of Zirconium Octoate
Quantum Chemical Approaches to Zirconium Octoate Structure and Reactivity
Quantum chemical methods are pivotal in elucidating the molecular-level properties of this compound, a compound with significant industrial applications, including as a catalyst and paint drier. americanelements.comisatis.netchemelynesppecialities.com These computational techniques provide insights into its electronic structure, bonding, and behavior in different chemical environments, which are often challenging to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and bonding in zirconium-containing compounds. nih.govmdpi.com DFT calculations allow for the prediction of molecular geometries, bond energies, and electronic properties with a good balance of accuracy and computational cost. researchgate.net For instance, DFT studies on zirconium dioxide (ZrO2), a related zirconium compound, have been used to determine its structural and electronic properties, such as lattice parameters and bandgap widths. mdpi.comresearchgate.net These studies often employ hybrid functionals like B3LYP, which have shown to yield results in close agreement with experimental data. mdpi.com
While specific DFT studies focusing solely on this compound are not extensively detailed in the provided results, the principles from studies on other zirconium complexes are transferable. For example, DFT has been used to study the interaction of zirconium with various ligands, providing insights into the nature of the Zr-O bond, which is central to the structure of this compound. researchgate.net Such calculations can reveal the charge distribution within the molecule, identifying electrophilic and nucleophilic sites that are crucial for understanding its reactivity. rsc.org The electronic structure of zirconium itself, with an electron configuration of [Kr] 4d² 5s², dictates its bonding behavior and the typical +4 oxidation state in compounds like this compound. americanelements.com
| Functional | Basis Set | Typical Application | Reference |
|---|---|---|---|
| B3LYP | LanL2dz / 6-31G(d) | Geometry optimization and electronic structure of metal complexes. | researchgate.net |
| PBE0 | def2-TZVP | Energy calculations and reaction mechanisms. | e3s-conferences.org |
| B3LYP | 6-311++G** | Studying solvent effects on molecular properties. | researchgate.net |
Molecular Dynamics Simulations for Conformational Fluctuations and Solvent Effects
MD simulations are particularly valuable for understanding how this compound interacts with different solvents, which is crucial for its application in non-aqueous solutions. americanelements.com These simulations can model the explicit interactions between the zirconium complex and solvent molecules, revealing details about the solvation shell and its impact on the catalyst's reactivity. units.itchemrxiv.org For example, studies on other zirconium complexes have shown that solvent molecules can play a direct role in the coordination sphere of the zirconium ion, affecting its stability and catalytic activity. units.itchemrxiv.org The conformational flexibility of the octoate ligands can also be explored through MD, identifying the most stable conformations and how they might change during a chemical reaction.
Modeling of Catalytic Mechanisms and Transition States
Computational modeling is instrumental in unraveling the intricate mechanisms of reactions catalyzed by zirconium compounds. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, including the structures of transition states and intermediates.
Elucidation of Active Sites and Reaction Intermediates
Identifying the active sites and reaction intermediates is a key step in understanding any catalytic cycle. For zirconium-based catalysts, computational studies can help pinpoint the specific atoms or regions of the molecule that are directly involved in the catalytic process. nih.govrsc.org In the context of this compound, the zirconium center is the presumed Lewis acidic active site, coordinating with substrate molecules and facilitating their transformation.
Computational methods can model the interaction of reactants with the zirconium center, revealing the structure of the initial coordination complex. acs.org Subsequent steps in the reaction, such as the formation of intermediates, can also be modeled. frontiersin.org For instance, in polymerization reactions, this might involve the insertion of a monomer into a Zr-O bond. chemelynesppecialities.com The structures of these intermediates are often transient and difficult to observe experimentally, making computational elucidation particularly valuable. nih.gov
Energy Profiles and Rate Limiting Steps
Once the reaction pathway, including reactants, intermediates, transition states, and products, has been mapped out, an energy profile can be constructed. rsc.org This profile plots the energy of the system as the reaction progresses, with peaks corresponding to transition states and valleys to stable intermediates. The height of the energy barrier for a particular step, known as the activation energy, determines the rate of that step. espublisher.com
| Parameter | Description | Significance | Computational Method |
|---|---|---|---|
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determines the reaction rate. A lower Ea means a faster reaction. | DFT, ab initio methods |
| Reaction Energy (ΔE) | The overall energy change of a reaction (products - reactants). | Indicates if a reaction is exothermic (releases energy) or endothermic (requires energy). | DFT, ab initio methods |
| Transition State (TS) | The highest energy point along the reaction coordinate between reactants and products. | Its structure provides insight into the mechanism of bond formation/breaking. | DFT, Transition State Theory |
| Reaction Intermediate | A stable species formed during a reaction that exists for a finite lifetime. | Helps to elucidate the step-by-step mechanism of a reaction. | DFT, MD simulations |
Computational Studies on Metal-Ligand Coordination Dynamics
The interaction between the central zirconium atom and its octoate ligands is not static. Computational studies, particularly molecular dynamics simulations, can provide a detailed picture of the dynamic nature of this coordination. chemrxiv.org
These simulations can reveal how the ligands move and rearrange around the metal center. This is important because the coordination environment of the zirconium can significantly influence its reactivity. For example, the dissociation of a ligand could open up a coordination site for a reactant molecule to bind.
Furthermore, computational studies can investigate the thermodynamics and kinetics of ligand exchange reactions, where one or more octoate ligands are replaced by other molecules, such as reactants or solvent molecules. researchgate.net Understanding these dynamics is crucial for predicting how the catalyst will behave in a complex reaction mixture. Studies on related zirconium chelation have shown that while DFT calculations provide a good starting point, MD simulations are necessary to account for thermal effects and the role of the solvent in determining the stable coordination structure. units.itchemrxiv.orgchemrxiv.org
Solvation Sphere Analysis of Zirconium Complexes
Computational chemistry provides powerful tools for understanding the intricate interactions between zirconium complexes and their solvent environments. uzh.ch The analysis of the solvation sphere is crucial, as the coordination of solvent molecules can significantly influence the stability, reactivity, and selectivity of the complex. researchgate.netchemrxiv.org
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are primary methods employed to investigate the solvation of zirconium ions and their complexes. uzh.chnih.gov These studies often focus on determining the coordination number of the zirconium center and the structure of the first and second solvation shells. researchgate.netnih.gov For instance, in aqueous solutions, the Zr⁴⁺ aquo ion has been shown to be coordinated with eight water molecules in its first coordination shell. nih.govacs.org
Upon chelation, the number of coordinating water molecules changes depending on how many coordination sites are occupied by the ligand. nih.govacs.org DFT calculations have been used to model these changes, showing that for some complexes, the most stable structures include one or two water molecules directly bound to the zirconium ion, resulting in seven- or eight-coordinated complexes. chemrxiv.orgacs.org
Molecular dynamics simulations allow for the study of the dynamic nature of the solvation sphere. A 1-microsecond MD simulation of a Zr⁴⁺-Desferrioxamine (DFO) complex in water, starting from a 6-fold coordinated structure, revealed the presence of two additional coordinating water molecules, confirming an eight-coordinate geometry in solution. nih.govacs.org The competition between ligand groups and solvent molecules for a place in the zirconium coordination sphere can have significant effects, potentially leading to either less stable or more stable complexes. chemrxiv.orgacs.org
Computational models can be either implicit, treating the solvent as a continuum, or explicit, where individual solvent molecules are included. researchgate.net Studies have shown that including an explicit second solvation shell in calculations can improve the agreement between theoretical predictions and experimental observations regarding the selectivity of zirconium complexes. researchgate.net For example, modeling a zirconium oxycation with 24 explicit water molecules was necessary to replicate experimental selectivity trends in solvent extraction systems. researchgate.net
Table 1: Computational Data on Zirconium Complex Solvation
| Zirconium Species | Computational Method | First Shell Coordination Number | Key Finding | Reference |
|---|---|---|---|---|
| Zr⁴⁺ aquo ion | EXAFS / MD | 8 (H₂O) | Average Zr-O distance is approximately 2.2 Å. nih.govacs.org | nih.govacs.org |
| [Zr(DFO)]⁺ | DFT / MD | 8 (6 from DFO, 2 from H₂O) | Stable structure includes two trans-oriented water molecules. acs.org | acs.org |
| ZrO²⁺ with CYANEX925/TBP | DFT (explicit solvent) | Variable | Inclusion of a second solvation shell (24 H₂O molecules) was crucial to match experimental selectivity. researchgate.net | researchgate.net |
| [Zr(H₂O)₁₉]⁴⁺ | DFT | 7 (H₂O) | A stable 7-coordinate species with 7 water molecules in the first coordination sphere was identified. uzh.ch | uzh.ch |
Theoretical Insights into Fluxionality and Redox Properties
Theoretical studies offer deep insights into the dynamic behavior (fluxionality) and electron-transfer capabilities (redox properties) of zirconium complexes. These properties are fundamental to their function in catalysis and materials science.
Fluxionality:
Fluxionality in zirconium complexes refers to intramolecular rearrangements that occur on the NMR timescale, often involving the interchange of ligands or changes in their coordination modes. academie-sciences.frrsc.org DFT calculations are a key tool for investigating these processes, allowing for the determination of activation energies and the characterization of transition states. academie-sciences.fracs.org
One common fluxional process is ring slippage, where a π-bonded ligand temporarily changes its hapticity. academie-sciences.fr For pyrrolyl complexes of Group 4 metals, including zirconium, the activation energy for the interconversion between π and σ coordination modes is typically low (less than 9 kcal/mol), suggesting that these complexes are fluxional in solution. academie-sciences.fr The transition state for this process involves an intermediate η³ coordination. academie-sciences.fr In some zirconium catecholate complexes, fluxionality is observed at room temperature and is proposed to involve the dissociation of a single catecholate oxygen, followed by a twisting motion in the resulting seven-coordinate intermediate. rsc.org Magnetization transfer experiments combined with DFT calculations have been used to determine the activation parameters (ΔH‡ and ΔS‡) for fluxional processes in zirconium pyridylamido complexes. acs.org
Redox Properties:
The redox properties of zirconium complexes are often investigated using a combination of experimental techniques like cyclic voltammetry (CV) and computational methods such as Time-Dependent Density Functional Theory (TD-DFT). wvu.edunsf.gov These studies reveal the potentials at which the complexes can be oxidized or reduced.
Several zirconium complexes exhibit multiple, reversible one-electron redox events. wvu.eduacs.org For example, certain photoluminescent zirconium complexes show multiple reversible reductions. wvu.edu In some N-heterocyclic carbene (NHC) zirconium complexes, up to four one-electron oxidation signals have been observed, with three being reversible. acs.org TD-DFT calculations help to identify the nature of the electronic transitions involved, which can be characterized as mixed intra-ligand/ligand-to-metal charge-transfer (ILCT/LMCT) states. wvu.edu The introduction of different substituents on the ligands can have a limited effect on the reduction potentials but can significantly alter the oxidation behavior of the complex. nsf.gov
Table 2: Theoretical and Experimental Data on Fluxionality and Redox Properties of Zirconium Complexes
| Complex Type | Property Studied | Method | Key Finding | Reference |
|---|---|---|---|---|
| Zirconium Pyrrolyl Complexes | Fluxionality (π-σ isomerization) | DFT | Low activation energy (<9 kcal/mol) suggests fluxionality in solution. academie-sciences.fr | academie-sciences.fr |
| Zirconium Pyridylamido Complexes | Fluxionality | DFT & Magnetization Transfer | ΔH‡ = 14.3(6) kcal/mol; ΔS‡ = -11(2) cal/mol·K. acs.org | acs.org |
| Zirconium Catecholate Complexes | Redox | Cyclic Voltammetry | Show reversible one-electron oxidations of each bound catecholate. rsc.org | rsc.org |
| Photoluminescent Zirconium Complexes | Redox | Cyclic Voltammetry, TD-DFT | Multiple reversible redox events; excited states are mixed ILCT/LMCT states. wvu.edu | wvu.edu |
| Zr(HCNN)₂ | Redox | Cyclic Voltammetry | Two reversible reductions at -2.27 V and -2.64 V. nsf.gov | nsf.gov |
| N-Heterocyclic Carbene Zirconium Complex | Redox | Cyclic Voltammetry | Up to four one-electron oxidation signals, three of which are reversible. acs.org | acs.org |
Application of Machine Learning and Data Science in this compound Research
Machine learning (ML) and data science are emerging as transformative tools in materials and chemical research, including the study of zirconium compounds. opencatalystproject.org These computational approaches can accelerate the discovery and optimization of materials by predicting properties and identifying promising candidates from vast chemical spaces, often bypassing the need for extensive, costly, and time-consuming quantum mechanical simulations. opencatalystproject.orgnih.gov
In the context of zirconium research, ML models are being developed to predict a range of properties. For zirconocene (B1252598) catalysts used in polyethylene (B3416737) production, ML models have been created using a large library of over 700 DFT-calculated systems. nih.gov These models can accurately predict properties like HOMO-LUMO gaps but show poorer performance for predicting ethylene (B1197577) migratory insertion barrier heights when based solely on structural connectivity features. nih.gov However, robust and accurate models for barrier heights can be developed using quantum-chemical descriptors (QCDs), revealing fundamental principles that influence catalyst reactivity. nih.gov
Another significant application is the development of ML-driven interatomic potentials, such as neural network potentials (NNPs). researchgate.net An NNP has been developed for pure zirconium by training on a large dataset of first-principles calculations of various configurations. researchgate.net This NNP significantly outperforms traditional potentials in describing dislocation structures, fracture behavior, and defect properties, enabling large-scale simulations of complex metallurgical processes. researchgate.net ML-based methods have also been used to create predictive models for the corrosion behavior of zirconium alloys, achieving high accuracy in predicting weight gain under specific conditions. xml-journal.net
The broader Open Catalyst Project, a collaboration between Meta AI and Carnegie Mellon University, aims to use AI to discover new catalysts for renewable energy applications. opencatalystproject.org It has released large datasets containing millions of DFT calculations to train ML models, providing a foundation for the accelerated discovery of catalysts for various chemical reactions, which could include those involving zirconium-based materials. opencatalystproject.org
Table 3: Applications of Machine Learning in Zirconium Research
| Application Area | Machine Learning Technique | Predicted Property / Goal | Key Outcome / Finding | Reference |
|---|---|---|---|---|
| Zirconocene Catalysts | Various ML Algorithms (Fingerprints, Coulomb matrices) | HOMO-LUMO gaps, reaction barriers | Accurate models for HOMO-LUMO gaps; models for reaction barriers require quantum-chemical descriptors. nih.gov | nih.gov |
| Pure Zirconium Metal | Neural Network Potential (NNP) | Material properties (dislocations, fracture) | NNP provides near-DFT accuracy at a lower computational cost, enabling large-scale simulations. researchgate.net | researchgate.net |
| Zirconium Alloy Corrosion | XGBoost Algorithm | Corrosion weight gain | The model accurately predicted corrosion weight gain (R²=0.996), aiding in corrosion studies. xml-journal.net | xml-journal.net |
| General Catalysis | Graph Neural Networks, etc. | Catalyst discovery | Large-scale datasets (OC20, OC22) enable ML-driven discovery of new catalysts. opencatalystproject.org | opencatalystproject.org |
Future Research Directions and Emerging Applications
Development of Novel Zirconium Octoate Derivatives with Enhanced Performance
The development of novel derivatives of this compound is a primary focus of current research, aiming to create catalysts with superior activity, selectivity, and compatibility with green chemistry principles. By modifying the ligand structure or formulating the catalyst in new ways, scientists are unlocking enhanced performance characteristics.
One significant area of development is the creation of alternatives to traditional catalysts used in polymerization. For instance, new zirconium-based coordination compounds are being developed as effective polymerization catalysts for producing polylactide (PLA), a biodegradable polymer. google.com These novel zirconium catalysts exhibit reaction kinetics comparable to the industry-standard stannous octoate, but offer the potential for producing PLA with different or improved properties, such as high thermal stability. google.com Research has shown that zirconium amine tris(phenolate) complexes are highly active for the ring-opening polymerization of lactides, presenting an inexpensive and robust alternative to tin-based systems. nih.gov
Another avenue of research involves using this compound in the synthesis of alkyd resins from bio-based resources. A one-pot synthesis method utilizes this compound as a catalyst for the alcoholysis of soybean oil and glycerin. tsijournals.comresearchgate.net In this process, the zirconium catalyst not only facilitates the reaction but also helps prevent the oxidation of the oil, which is beneficial for the color of the resulting monoglyceride and the final resin. tsijournals.comemerald.com This leads to alkyd resins with good yellowing resistance, drying time, and gloss when formulated into coatings. tsijournals.com
Research Findings on Zirconium-Catalyzed Resin Synthesis
| Catalyst System | Feedstock | Application/Process | Observed Performance Enhancement | Reference |
|---|---|---|---|---|
| This compound | Soybean Oil, Glycerin | One-pot alkyd resin synthesis | Prevents oil oxidation, good yellowing resistance, good drying time and gloss. | tsijournals.com |
| Zirconium coordination compound | Lactide | Ring-opening polymerization of polylactide (PLA) | Kinetics comparable to Sn-octoate; produces PLA with high thermal stability. | google.com |
| Zirconium amine tris(phenolate) complex | Lactide | Immortal ring-opening polymerization of lactides | High activity, robust, and inexpensive alternative to tin-based catalysts. | nih.gov |
Exploration of New Catalytic Applications Beyond Current Industrial Scope
While well-established in the paints and coatings industry, this compound's catalytic activity is being explored in a broader range of organic syntheses and polymerization reactions. chemelynesppecialities.com Its stability and solubility in organic solvents make it a versatile tool for creating complex molecules and advanced materials. chemelynesppecialities.com
The compound is an effective catalyst for the polymerization of various monomers, allowing for the formation of polymers with controlled molecular weights and structures. chemelynesppecialities.com Beyond general polymerization, it is finding applications in more specific and advanced reactions. Research has highlighted its role in olefin metathesis, a powerful reaction for forming carbon-carbon double bonds, and in hydroamination reactions, which involve the addition of an amino group to an unsaturated bond. chemelynesppecialities.com
Furthermore, zirconium-based catalysts are being investigated for the production of specialty polymers. They have shown promise as alternatives to highly toxic tin catalysts in the manufacturing of flexible polyurethane foams. mdpi.com In the realm of biodegradable plastics, zirconium-based systems are proving to be highly active and selective for the industrial production of poly(lactic acid), a leading bio-based alternative to petrochemical-derived plastics. nih.gov The synthesis of alkyd resins using this compound as a catalyst with renewable raw materials like soya bean oil also represents a significant expansion of its application profile. tsijournals.com
Integration with Nanotechnology for Advanced Material Fabrication
The synergy between this compound and nanotechnology is opening new frontiers in the creation of advanced materials with tailored properties. As an organometallic compound, this compound serves as an excellent metal-organic precursor for the synthesis of zirconium-based nanomaterials, particularly zirconium oxide (ZrO₂) nanoparticles. scielo.brscielo.brmalayajournal.org
These nanoparticles are produced through methods like the sol-gel process, where the zirconium precursor plays a critical role in determining the morphology and size of the resulting nanoparticles. scielo.brscielo.br By controlling the synthesis conditions, researchers can produce ZrO₂ nanoparticles with specific crystalline structures (monoclinic, tetragonal, or cubic), which in turn dictates their functional properties. scielo.br
The resulting zirconium oxide nanoparticles have a wide array of applications. They are used as catalysts and catalyst supports in various chemical reactions. rsc.org For example, gold nanoparticles supported on a zirconium oxide surface can effectively convert waste materials like biomass and polyesters into valuable organosilane compounds under mild conditions. eurekalert.org Palladium nanoparticles supported on zirconium oxide have demonstrated high efficiency and recyclability as catalysts for C-C coupling reactions in sustainable aqueous media. mdpi.com The unique properties of ZrO₂, such as its high thermal stability and corrosion resistance, make these nanocatalysts robust and reusable. scielo.brrsc.org
Applications of this compound-Derived Nanomaterials
| Nanomaterial | Precursor/Support System | Fabrication Method | Emerging Application | Reference |
|---|---|---|---|---|
| Zirconium Oxide (ZrO₂) Nanoparticles | This compound (as precursor) | Sol-gel process | Photocatalysis, catalyst supports. | scielo.brmalayajournal.org |
| Gold Nanoparticles on ZrO₂ Support | Zirconium Oxide (from precursor) | Hybrid catalyst preparation | Upcycling of plastic and biomass waste into organosilanes. | eurekalert.org |
| Palladium Nanoparticles on ZrO₂ Support | Zirconium Oxide (from precursor) | Electrochemical deposition | Highly recyclable catalyst for C-C coupling reactions in water. | mdpi.com |
Sustainable and Circular Economy Approaches in this compound Chemistry
Aligning chemical processes with the principles of a circular economy—which emphasizes resource efficiency, waste minimization, and the reuse of materials—is a critical goal for modern industry. ukcatalysishub.co.uk In the context of this compound, this involves a multi-faceted approach encompassing the use of renewable feedstocks, designing catalysts for recyclability, and recovering the metal from waste streams.
A key strategy is the substitution of petroleum-derived components with bio-based alternatives. frontiersin.orgresearchgate.net The "octoate" part of the molecule, 2-ethylhexanoic acid, is traditionally produced from fossil fuels. However, research is underway to produce related C8 alcohols like 2-ethylhexanol from lignocellulosic biomass, which could provide a renewable pathway to the ligand. researchgate.net Similarly, using this compound to catalyze reactions with bio-based materials, such as the synthesis of alkyd resins from soybean oil, contributes to a greener final product. tsijournals.comresearchgate.net
Developing recyclable catalysts is another cornerstone of a circular approach. numberanalytics.com Heterogeneous zirconium-based catalysts, such as those supported on magnetic charcoal or other stable materials, are being designed for easy recovery and reuse over multiple cycles with minimal loss of activity. rsc.orgfrontiersin.org This reduces waste and the need for fresh catalyst production. numberanalytics.com The concept of "keeping the molecules in play" is central, where catalytic processes are designed to be part of a closed loop. ukcatalysishub.co.uk
Finally, the recovery of zirconium itself from scrap and end-of-life products is an important aspect of a circular economy. oryx-metals.com Establishing efficient methods to recycle zirconium from spent catalysts, alloys, and other zirconium-bearing materials reduces the demand for virgin resource extraction and its associated environmental impact. numberanalytics.comoryx-metals.com
Q & A
Q. What experimental parameters are critical for optimizing zirconium octoate-catalyzed alkyd resin synthesis, and how do they influence reaction kinetics?
- Methodological Answer : Reaction parameters such as temperature, catalyst concentration, and solvent polarity must be systematically varied to assess their impact on acid value reduction (a proxy for esterification efficiency). For instance, time-resolved acid value measurements (e.g., 99.14 mg/g at 30 min to 18.25 mg/g at 120 min ) can be modeled using pseudo-first-order kinetics to derive rate constants. Experimental designs like Central Composite Design (CCD) can identify interactions between variables .
Q. How does this compound compare to other metal carboxylate catalysts (e.g., stannous octoate) in terms of catalytic activity and environmental impact?
- Methodological Answer : Comparative studies should include in situ Fourier-transform infrared spectroscopy (FTIR) to monitor reaction progress and inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal leaching. For example, stannous octoate may exhibit higher toxicity but faster reaction rates, whereas this compound could offer better stability in polar solvents .
Q. What spectroscopic techniques are most effective for characterizing this compound’s coordination geometry and stability in polymer matrices?
- Methodological Answer : X-ray photoelectron spectroscopy (XPS) and nuclear magnetic resonance (NMR) can elucidate ligand-metal interactions. For instance, NMR can track carboxylate ligand displacement during catalysis, while XPS confirms zirconium oxidation states .
Advanced Research Questions
Q. How can contradictory data on this compound’s penetration efficiency in solvent-swollen substrates (e.g., coal vs. polymers) be resolved?
- Methodological Answer : Contradictions may arise from solvent-catalyst interactions (e.g., THF-induced precipitation artifacts ). Controlled experiments with standardized solvent-swelling protocols and real-time X-ray fluorescence (XRF) monitoring can clarify discrepancies. Statistical tools like ANOVA can validate reproducibility across solvent systems.
Q. What mechanistic pathways explain this compound’s role in lactide polymerization, and how do side reactions influence molecular weight distribution?
- Methodological Answer : Mechanistic studies should employ gel permeation chromatography (GPC) to analyze molecular weight polydispersity and matrix-assisted laser desorption/ionization (MALDI-TOF) to identify cyclic vs. linear oligomers. Computational modeling (DFT) can predict ligand dissociation energies and active-site accessibility .
Q. How do environmental factors (humidity, oxygen) affect this compound’s long-term stability in catalytic applications?
- Methodological Answer : Accelerated aging tests under controlled atmospheres, coupled with thermogravimetric analysis (TGA) and dynamic light scattering (DLS), can quantify hygroscopicity and oxidative degradation. For example, moisture may hydrolyze zirconium-carboxylate bonds, reducing catalytic cycles .
Data Analysis and Framework Integration
Q. How can the PICOT framework structure research on this compound’s efficacy in targeted applications (e.g., biodegradable polymers)?
- Methodological Answer :
- Population (P) : Poly(lactic acid) (PLA) synthesis systems.
- Intervention (I) : this compound catalysis at 0.5–2.0 wt%.
- Comparison (C) : Stannous octoate or enzyme-based catalysts.
- Outcome (O) : Yield, molecular weight, and biodegradation rate.
- Time (T) : Polymerization duration (e.g., 6–24 hrs).
This framework ensures hypothesis-driven experimentation and facilitates meta-analyses .
Q. What statistical methods are suitable for resolving nonlinear relationships in this compound-catalyzed reaction data?
- Methodological Answer : Response Surface Methodology (RSM) with Box-Behnken or CCD designs can model quadratic interactions between variables. For instance, non-linear regression of acid value vs. time data may reveal diffusion-limited kinetics at later reaction stages .
Tables for Key Data
Guidelines for Rigorous Research
- Avoid Overgeneralization : Specify solvent systems and substrate types (e.g., "THF-swollen coal" vs. "DMSO-based polymers") to ensure reproducibility .
- Ethical Data Reporting : Disclose catalyst leaching data and environmental toxicity assessments to align with green chemistry principles .
- Literature Synthesis : Cross-reference spectroscopic data with computational models to validate mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
